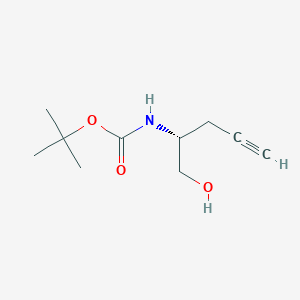

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxybut-3-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPILXPLMVYREQ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件:

丙烯加氢羰基化: 该方法涉及丙烯与一氧化碳和氢气反应生成异丁醛和丁醛的混合物。

异丁醛加氢: 加氢羰基化过程得到的异丁醛随后被氢化生成异丁醇.

Reppe 羰基化: 该方法还从丙烯、一氧化碳和水在催化剂存在下加压条件下生成异丁醇和丁醇.

工业生产方法:

从异丁醇油中回收: 异丁醇也可以从异丁醇油中回收,异丁醇油是甲醇生产的副产物.

化学反应分析

Corey–Fuchs Alkyne Formation

This reaction introduces the terminal alkyne group via a dibromoolefination-elimination sequence:

| Step | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Dibromoolefination | CBr₄, PPh₃, −60°C | Forms dibromoalkene intermediate | |

| Elimination | n-BuLi, THF, −78°C → −15°C | Generates terminal alkyne |

Protection/Deprotection Reactions

Critical for stepwise synthesis:

Hydroxyl Group Protection

Carbamate Stability

- The tert-butoxycarbonyl (Boc) group remains stable under basic and nucleophilic conditions but cleaves with TFA or HCl in dioxane .

Alkyne-Specific Reactions

The terminal alkyne participates in:

Sonogashira Coupling

Click Chemistry

- Reagents : Cu(I), azides

- Outcome : Triazole formation (hypothesized; not explicitly documented in sources).

Hydroxyl Group Transformations

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | Dess–Martin periodinane | Ketone derivative | |

| Mitsunobu Reaction | DIAD, PPh₃, nucleophile (e.g., thiol) | Stereospecific substitution |

Nucleophilic Substitution at Carbamate

- Base-Mediated Cleavage :

Ring-Closing Metathesis

- Catalyst : Grubbs 2nd generation

- Application : Forms cyclic carbamates (theoretical extrapolation from similar systems) .

Reaction Optimization Data

Stability and Handling

- Light/Temperature : Store at −20°C under inert gas .

- Incompatibilities : Strong acids/bases cleave Boc group; alkynes react violently with oxidizing agents .

This compound’s versatility stems from its orthogonal functional groups, enabling applications in stereoselective synthesis and medicinal chemistry. Future research could explore its use in bioorthogonal chemistry or as a scaffold for kinase inhibitors.

科学研究应用

Medicinal Chemistry

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate has been studied for its role as an inhibitor of acetyl-CoA carboxylase (ACC), particularly ACC2. This enzyme is pivotal in fatty acid metabolism, converting acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis. By inhibiting ACC2, the compound enhances mitochondrial fatty acid oxidation and reduces lipid accumulation in muscle cells, which may improve insulin sensitivity and offer therapeutic potential for metabolic disorders such as obesity and type 2 diabetes .

Synthesis of Natural Products

This compound is recognized as a crucial intermediate in the synthesis of Jaspine B, which has shown promising cytotoxic activity against various cancer cell lines. The ability to synthesize such compounds efficiently can lead to advancements in cancer therapies .

Biochemical Research

In biochemical studies, this compound is utilized to investigate metabolic pathways involving lipid metabolism. Its role in modulating these pathways makes it a valuable tool for understanding energy homeostasis and metabolic regulation .

Chemical Reactions and Mechanisms

The compound participates in various chemical reactions, including:

- Oxidation : Can be oxidized to form aldehydes and acids.

- Esterification : Reacts with carboxylic acids to form esters.

- Dehydration : Undergoes dehydration reactions to yield alkenes.

These reactions are essential for developing new synthetic routes for pharmaceuticals and other chemical products .

Case Study 1: Inhibition of ACC and Metabolic Regulation

A study demonstrated that this compound effectively inhibits ACC2 activity in vitro, leading to increased fatty acid oxidation rates in muscle tissues. This suggests its potential application in treating insulin resistance and related metabolic disorders .

Case Study 2: Synthesis of Jaspine B

Research focused on synthesizing Jaspine B from this compound highlighted the compound's utility as an intermediate. The synthetic pathway was optimized to enhance yield and reduce reaction times, showcasing the compound's significance in natural product synthesis .

作用机制

异丁醇主要通过其与细胞膜和代谢途径的相互作用发挥作用。 在微生物发酵中,异丁醇通过Ehrlich途径产生,该途径涉及缬氨酸的降解 . 该途径中涉及的关键酶包括乙酰乳酸合酶、乙酰羟基酸还原异构酶和二羟基酸脱水酶 . 这些酶通过一系列中间步骤催化丙酮酸转化为异丁醇 .

相似化合物的比较

Key Observations:

The quinazolinyl-purine compound (CAS 668273-75-4) demonstrates high complexity and bioactivity, linked to kinase inhibition . The indole-containing analog (CAS 847199-90-0) may target serotonin receptors due to its heterocyclic structure .

Hazard Profiles :

- Compounds with heteroaromatic systems (e.g., quinazolinyl) show higher toxicity (H300, H315), likely due to reactive electrophilic sites .

- Simpler analogs like the biphenyl derivative are classified as low-risk, emphasizing the role of substituents in hazard profiles .

Synthetic Utility: The Boc group in all compounds facilitates amine protection, enabling multi-step syntheses (e.g., in patent EP applications for kinase inhibitors) . The alkyne group in the hypothetical compound and CAS 668273-75-4 allows click chemistry or Sonogashira couplings for further derivatization .

Pharmaceutical Intermediates

- CAS 668273-75-4 : Used in purine-based therapeutics, with demonstrated roles in modulating kinase activity. Its hazards (H300, H372) necessitate stringent handling protocols .

- CAS 1426129-50-1 : A safe intermediate for biphenyl-containing drug candidates, highlighting the trade-off between structural complexity and safety .

Stereochemical Considerations

- The (R)-configuration in the hypothetical compound and CAS 847199-90-0 is critical for enantioselective interactions, as seen in chiral indole derivatives targeting neurological pathways .

生物活性

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate is a chiral organic compound notable for its significant biological activities, particularly as an inhibitor of acetyl-CoA carboxylase (ACC). This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C₉H₁₅NO₃ and a molecular weight of 171.23 g/mol. Its structure features a tert-butyl group and a hydroxybutynyl moiety, which contribute to its unique reactivity and biological properties. The compound is used as an intermediate in the synthesis of biologically active natural products, including Jaspine B, which exhibits cytotoxic activity against various cancer cell lines.

Inhibition of Acetyl-CoA Carboxylase (ACC):

The primary biological activity of this compound is its role as an inhibitor of ACC, particularly ACC2. This enzyme is crucial in fatty acid metabolism, as it catalyzes the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis. By inhibiting ACC2, this compound enhances mitochondrial fatty acid oxidation and reduces lipid accumulation in muscle cells, which may improve insulin sensitivity.

Potential in Metabolic Disorders:

Research indicates that the compound's ability to modulate lipid metabolism pathways positions it as a candidate for developing treatments for metabolic disorders such as obesity and type 2 diabetes. Its impact on energy homeostasis and metabolic regulation highlights its therapeutic potential .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| ACC Inhibition | Inhibits ACC2, promoting fatty acid oxidation and improving insulin sensitivity. |

| Cytotoxicity | Serves as a precursor for Jaspine B, which shows cytotoxic effects against human carcinoma cell lines. |

| Metabolic Regulation | Modulates pathways related to energy homeostasis and lipid metabolism. |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Study on ACC Inhibition:

A study demonstrated that this compound significantly inhibited ACC activity in vitro, leading to increased fatty acid oxidation rates in muscle cells. This finding suggests its potential use in managing insulin resistance. -

Synthesis and Bioactivity of Jaspine B:

Research published in "Scientific Reports" detailed the synthesis of Jaspine B from this compound. Jaspine B exhibited potent cytotoxicity against various cancer cell lines, indicating that compounds derived from this carbamate may have significant anticancer properties. -

Metabolic Pathway Studies:

Investigations into the pharmacokinetics of this compound revealed high gastrointestinal absorption and permeability across the blood-brain barrier, suggesting potential central nervous system effects that warrant further exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。